2-(3,5-Dinitrophenyl)-7-methoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,5-Dinitrophenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a benzopyran ring system substituted with a dinitrophenyl group and a methoxy group. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dinitrophenyl)-7-methoxy-4H-1-benzopyran-4-one typically involves the condensation of 3,5-dinitrobenzaldehyde with 7-methoxy-4H-1-benzopyran-4-one in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2-(3,5-Dinitrophenyl)-7-methoxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrophenyl)-7-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(3,5-Dinitrophenyl)-4H-1-benzopyran-4-one: Lacks the methoxy group, which may affect its biological activity.
2-(3,5-Dinitrophenyl)-7-hydroxy-4H-1-benzopyran-4-one: Contains a hydroxyl group instead of a methoxy group, which may enhance its antioxidant properties.
2-(3,5-Dinitrophenyl)-7-ethoxy-4H-1-benzopyran-4-one: Contains an ethoxy group, which may alter its solubility and reactivity.
Uniqueness: 2-(3,5-Dinitrophenyl)-7-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both the dinitrophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.
Properties
CAS No. |
921942-52-1 |
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Molecular Formula |
C16H10N2O7 |
Molecular Weight |
342.26 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H10N2O7/c1-24-12-2-3-13-14(19)8-15(25-16(13)7-12)9-4-10(17(20)21)6-11(5-9)18(22)23/h2-8H,1H3 |
InChI Key |
DJRUPUOWHWGDHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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